N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. The compound features a furan ring, a phenyl group, and a dimethylamino propyl carbamoyl moiety, which contribute to its versatility as a research and industrial molecule. Its unique chemical architecture allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and drug development.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and EvitaChem, which provide detailed descriptions and availability for laboratory use.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is classified as an organic compound within the categories of carboxamides and heterocycles due to the presence of the furan ring. Its structure suggests potential pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide typically involves multiple steps:
The synthetic route may require specific reaction conditions such as temperature control, solvent choice, and purification steps to isolate the desired product effectively. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide consists of:
The molecular formula can be represented as , with a molecular weight of approximately 274.32 g/mol. The compound's structural features suggest potential interactions with biological targets due to its polar functional groups.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or creating derivatives with enhanced biological activities. Conditions such as pH, temperature, and catalysts play crucial roles in determining reaction outcomes.
The mechanism by which N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide exerts its effects likely involves:
Data from preliminary studies suggest that these interactions could lead to biological activities such as antimicrobial or anticancer effects.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is expected to exhibit:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit favorable stability profiles while being reactive enough for further modifications.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has several scientific uses:
The compound belongs to the hybrid heterocyclic carboxamide family, characterized by the presence of both carbocyclic aromatic (benzene) and heterocyclic (furan) rings interconnected through amide bond linkages. Its structural complexity arises from three interconnected domains: (1) a furan-2-carboxamide unit providing heteroaromatic character and hydrogen-bonding capability, (2) an ortho-substituted benzamide core offering conformational constraints, and (3) a 2-(dimethylamino)ethylamine side chain conferring basicity and water solubility. These domains collectively create a conformationally semi-constrained architecture with multiple hydrogen bond donor/acceptor sites and a terminal tertiary amine capable of salt formation.
Table 1: Structural Domains of N-(2-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
Structural Domain | Chemical Composition | Functional Role |
---|---|---|
Furan-2-carboxamide | Five-membered oxygen heterocycle with amide | Hydrogen-bond acceptor, dipole interactions |
ortho-Aminobenzamide | Disubstituted benzene with carbamoyl | Conformational constraint, H-bond donor/acceptor |
Dimethylaminoethylamine | -CH₂CH₂N(CH₃)₂ side chain | Basicity, solubility enhancement, cationic interaction |
The systematic IUPAC name follows hierarchical substituent ordering rules where the benzamide core serves as the parent structure. The complete name is derived as follows:
Thus, the complete IUPAC designation is N-[2-({[2-(dimethylamino)ethyl]carbamoyl})phenyl]furan-2-carboxamide, with the bracketed {[ ]} clarifying the attachment sequence. This nomenclature exemplifies complex heterocyclic systems requiring hierarchical substituent ordering per IUPAC guidelines [5]. Alternative naming approaches might prioritize the aniline-derived core, resulting in "2-({[2-(dimethylamino)ethyl]carbamoyl})aniline substituted at nitrogen by furan-2-carbonyl", though the systematic name remains preferred.
The structural domains within this hybrid compound represent the convergence of three historically significant pharmacophores in medicinal chemistry. The furan-2-carboxamide motif emerged prominently in the 1970s-1980s as researchers explored heterocyclic bioisosteres for phenyl-containing drugs. Early investigations revealed that the furan oxygen's electronegativity enhanced hydrogen-bonding capacity compared to phenyl analogs, while maintaining similar lipophilicity profiles [6]. This period witnessed the development of furan carboxamides as antibacterial agents and CNS modulators, establishing structure-activity relationship (SAR) principles applicable to contemporary hybrids.
Simultaneously, ortho-aminobenzamide derivatives gained prominence as kinase inhibitor cores and enzyme modulators. The constrained geometry of the ortho-substituted system proved advantageous for binding to ATP pockets and allosteric enzyme sites. Research during the 1990s demonstrated that incorporation of ortho-carbamoyl groups significantly influenced molecular conformation through intramolecular hydrogen bonding, creating semi-rigid structures with enhanced target selectivity [2]. This structural insight paved the way for rationally designed hybrids incorporating the benzamide scaffold.
The 2-(dimethylamino)ethylamine side chain constitutes a classic bioactive moiety with historical significance in neuropharmacology. Its presence in neurotransmitters and psychotropic agents (e.g., histamine, serotonin analogs) underscores its importance in membrane permeability and receptor binding. Medicinal chemists have long exploited this moiety to enhance blood-brain barrier penetration and modulate basicity of drug candidates. The integration of this side chain into heterocyclic carboxamides represents a logical evolution in CNS drug development strategies [7].
Table 2: Historical Development of Key Structural Domains
Decade | Furan-2-carboxamide | ortho-Aminobenzamide | Dimethylaminoethylamine |
---|---|---|---|
1970s | Antimicrobial SAR studies | Isatoic anhydride derivatization | Neurotransmitter analog development |
1980s | Cardiovascular applications (U-II antagonists) | Kinase inhibitor scaffolds | Psychotropic drug optimization |
1990s | Hybridization strategies | Conformational constraint studies | Blood-brain barrier permeation enhancers |
2000s | Multi-target ligand designs | HDAC inhibitor components | Cationic domain for solubility |
Modern synthetic approaches to such hybrids owe significant debt to Schotten-Baumann reaction optimization in the 1990s, which enabled efficient amide bond formation between acid chlorides and amines under mild conditions [6]. The stepwise assembly of this compound—first forming the benzamide linkage followed by furan acylation—directly descends from these methodological advances. Contemporary adaptations employ dichloromethane solvent systems with tertiary amine bases (e.g., triethylamine), achieving high yields (>90%) within 30 minutes as confirmed by TLC monitoring [2] [6]. This historical progression demonstrates how methodological innovations enabled the practical realization of structurally ambitious hybrids.
The structural complexity of this hybrid compound enables multifunctional biological activity through simultaneous engagement with complementary biological targets. In oncology, the ortho-aminobenzamide domain shows pronounced histone deacetylase (HDAC) inhibitory potential, particularly against Class I HDACs [8]. Molecular modeling suggests the benzamide carbonyl coordinates zinc at the catalytic site, while the furan ring extends into surface recognition pockets. Hybridization with the basic dimethylaminoethyl side chain enhances nuclear localization potential—a critical factor for epigenetic modulators. This multi-target engagement profile positions such hybrids as promising scaffolds for overcoming resistance mechanisms in hematological malignancies.
Beyond epigenetics, the furan-2-carboxamide component demonstrates significant vascular endothelial growth factor receptor-2 (VEGFR-2) affinity. Research indicates that 5-aryl-furan-2-carboxamides effectively disrupt angiogenesis signaling pathways through allosteric inhibition [6]. The electron-rich furan oxygen forms critical hydrogen bonds with kinase hinge regions, while the extended aromatic system occupies hydrophobic pockets. Incorporation into the current hybrid potentially enhances solubility and pharmacokinetic profiles compared to first-generation furan-based VEGFR inhibitors, addressing historical limitations in clinical translation.
In neurological therapeutics, the dimethylaminoethylamine terminus facilitates CNS penetration and interaction with monoaminergic receptors. Structural analogs featuring this moiety exhibit affinity for serotonin (5-HT₆) and dopamine (D₂) receptors, suggesting potential applications in neurodegenerative disorders and psychiatric conditions [7]. The compound's balanced logP (~2.8) and polar surface area (~65 Ų) fall within optimal ranges for blood-brain barrier permeation, making it a compelling candidate for neuropharmacological optimization programs.
Table 3: Therapeutic Target Associations of Structural Domains
Structural Domain | Biological Targets | Therapeutic Indications |
---|---|---|
Furan-2-carboxamide | VEGFR-2, Urotensin-II receptor | Angiogenesis-dependent cancers, cardiovascular disorders |
ortho-Aminobenzamide | HDAC enzymes, Kinases | Epigenetic dysregulation, proliferative disorders |
Dimethylaminoethylamine | Monoamine transporters, GPCRs | Neurodegenerative diseases, psychiatric conditions |
In materials science, this compound demonstrates intriguing supramolecular assembly properties arising from its directional hydrogen-bonding motifs and conformational flexibility. The ortho-carbamoyl group facilitates intramolecular H-bonding, creating defined turn structures that template intermolecular organization. Meanwhile, the furan oxygen acts as a hydrogen-bond acceptor, enabling extended network formation. These attributes suggest potential applications in designing functional crystalline materials with tunable optoelectronic properties. Recent investigations of similar furan-benzamide hybrids reveal piezoelectric responses and charge-transfer capabilities suitable for organic semiconductor applications.
The synthetic versatility of this scaffold enables extensive structure-property optimization through:
These structural adaptations highlight the compound's utility as a multidisciplinary platform technology bridging pharmaceutical development and advanced materials design. Its continued exploration exemplifies the productive convergence of synthetic organic chemistry, molecular pharmacology, and materials engineering in contemporary chemical research.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1